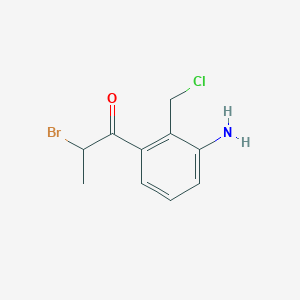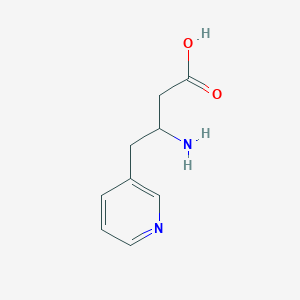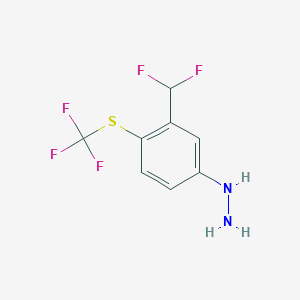
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Métodos De Preparación
This can be achieved through radical trifluoromethylation and difluoromethylation processes . The hydrazine moiety is then introduced through a reaction with hydrazine derivatives under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety and fluorinated groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other fluorinated hydrazine derivatives, such as:
- 1-(3-(Difluoromethyl)-4-(trifluoromethyl)phenyl)hydrazine
- 1-(3-(Trifluoromethyl)-4-(difluoromethylthio)phenyl)hydrazine
These compounds share similar structural features but differ in the positioning and nature of the fluorinated groups. The unique combination of difluoromethyl and trifluoromethylthio groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7F5N2S |
|---|---|
Peso molecular |
258.21 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2S/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2 |
Clave InChI |
WYAOHBUNWUTJIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN)C(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




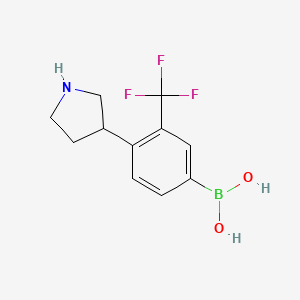


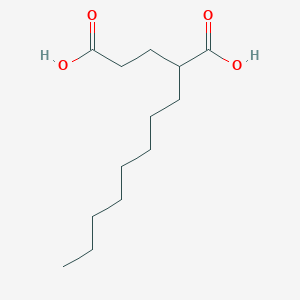


![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
